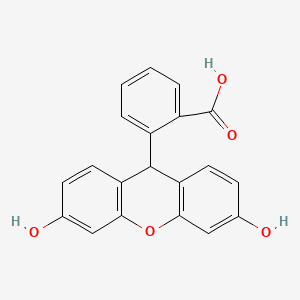
荧光素
描述
Synthesis Analysis
The synthesis of fluorescein derivatives has been explored through various chemical reactions, employing different catalysts and conditions to enhance yield, reduce reaction times, and modify the molecule's properties for specific applications. Notably, the use of NbCl5 as a Lewis acid has been described for the synthesis of fluorescein dye derivatives, offering high yields and short reaction times (Silva et al., 2017). Additionally, fluorescein derivatives containing metal-coordinating heterocycles have been synthesized for potential use in metal-based sensors, showcasing the versatility of fluorescein in creating sensitive and specific detection systems (Clark, Hilderbrand, & Lippard, 2004).
Molecular Structure Analysis
The molecular structure of fluorescein derivatives has been extensively characterized using spectroscopic and spectrometric techniques. These studies reveal the intricate details of the fluorescein molecule and its derivatives, including their electronic and spatial configurations, which are crucial for their optical properties and reactivity (Zhang, 2013). Understanding these structural characteristics is essential for tailoring fluorescein derivatives for specific scientific and industrial applications.
Chemical Reactions and Properties
Fluorescein and its derivatives undergo various chemical reactions that modify their properties or enable them to form complexes with other molecules. The synthesis of fluorescein derivatives containing Lewis basic heterocycles, for instance, illustrates the molecule's capacity to engage in functionalization and condensation reactions, paving the way for their use in constructing metal-based sensors (Clark, Hilderbrand, & Lippard, 2004).
Physical Properties Analysis
The physical properties of fluorescein, such as its solubility, photostability, and fluorescence characteristics, make it a valuable dye and marker in various applications. These properties are influenced by the molecular structure of fluorescein and can be modified through the synthesis of derivatives to suit specific needs (Negm et al., 2016).
Chemical Properties Analysis
Fluorescein's chemical properties, including its reactivity, photophysical behavior, and interactions with other molecules, are central to its utility in scientific research. The molecule's ability to act as a pH indicator or form complexes with metals highlights its versatility and adaptability in various chemical contexts (Unciti-Broceta et al., 2009).
科学研究应用
1. 癌症研究中的荧光素
荧光素已被探索其在癌症研究中的潜在影响。Šranková等人(2022年)的研究调查了荧光素在人类肝母细胞瘤HepG2细胞系中的抗增殖和细胞毒活性。他们发现荧光素可以影响细胞存活能力和细胞能量代谢,表明在光激活后具有生物活性后,荧光素可能在癌症治疗中发挥作用(Šranková等人,2022年)。
2. 神经外科中的荧光素
荧光素已被应用于神经外科,特别是用于恶性胶质瘤的切除。Acerbi等人(2014年)回顾了荧光素在恶性胶质瘤手术治疗中的应用,强调了其在手术过程中增强肿瘤组织可视化效果的有效性。这种用法利用了荧光素在具有血脑屏障损伤的脑部区域中积累的能力(Acerbi et al., 2014)。
3. 鱼类健康筛查中的荧光素
Noga和Udomkusonsri(2002年)展示了荧光素作为一种无毒荧光染料用于检测鱼类皮肤溃疡的应用。该研究表明,荧光素可以轻松识别肉眼不可见的病变,使其成为鱼类群体快速健康筛查的宝贵工具(Noga & Udomkusonsri, 2002)。
4. 血管神经外科中的荧光素
赵等人(2019年)回顾了荧光素钠(FNa)在血管神经外科中的应用,特别是用于荧光血管造影手术。该综述强调了FNa在各种神经外科场景中的可行性和实用性,例如动静脉畸形手术和动脉瘤夹闭术,展示了其作为宝贵手术工具的潜力(Zhao et al., 2019)。
5. 眼科学中的荧光素
荧光素在眼科学中被广泛用于各种诊断目的。Mitsui,Matsubara和Kanagawa(1969年)描述了荧光素在荧光虹膜角膜摄影中的应用,有助于分析角膜和虹膜的血管化(Mitsui, Matsubara, & Kanagawa, 1969)。
作用机制
Target of Action
Fluorescein is primarily used as a diagnostic tool in the field of ophthalmology and optometry . It is a dye used in angiography or angioscopy of the iris and retina . The primary targets of fluorescein are the tissues of the eye, particularly the cornea and the retina .
Mode of Action
Fluorescein is a fluorescent compound that responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm . This property allows it to be used as a diagnostic aid in identifying corneal injuries and corneal trauma .
Biochemical Pathways
Fluorescein doesn’t directly interact with biochemical pathways. Instead, it serves as a fluorescent probe that can be used to study important physiological and pathological processes at the cellular level . It is used to visualize and document choroidal and retinal blood flow .
Pharmacokinetics
The pharmacokinetics of fluorescein are favorable for intraoperative use, with rapid distribution to tissues within 10 minutes . It has a plasma half-life of 23.5 minutes, and overall systemic clearance of 500 mg of fluorescein occurs in 2 to 3 days . After intravenous administration, fluorescein sodium fluorescence can be visualized utilizing a surgical microscope equipped with a fluorescent filter system .
Result of Action
The result of fluorescein’s action is the production of a yellow-green fluorescence that can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This fluorescence provides information about the integrity of the blood—retinal barrier, the fine details of the retinal pigment epithelium (RPE), and a glimpse of associated systemic pathology .
Action Environment
The spectral properties of fluorescein are dependent on the pH of the solution . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . Therefore, the action, efficacy, and stability of fluorescein can be influenced by the pH of the environment in which it is used .
安全和危害
未来方向
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Future camera developments focus on the quantification of fluorescence imaging by correcting for an array of optical properties .
属性
IUPAC Name |
2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURGITYSBWUQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075430 | |
| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] | |
| Record name | Fluorescin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13889 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
518-44-5 | |
| Record name | Fluorescin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES5WQ31089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of fluorescein?
A1: Fluorescein has the molecular formula C20H12O5 and a molecular weight of 332.31 g/mol.
Q2: What are the characteristic spectroscopic properties of fluorescein?
A2: Fluorescein exhibits strong absorbance in the blue region of the visible spectrum and emits bright green fluorescence, particularly under ultraviolet (UV) irradiation. [, , , , ] The exact wavelengths for maximum absorbance and emission may vary slightly depending on the solvent and pH. [, ]
Q3: Is fluorescein compatible with fixatives commonly used in biological samples?
A3: Conventional fluorophores like fluorescein and luminol, commonly used for fingerprint visualization, have limitations due to their incompatibility with fixatives. Their oxidation products are soluble and diffuse away, leading to a loss of fingerprint detail. []
Q4: How does fluorescein perform under acidic conditions?
A4: The fluorescence of fluorescein, similar to other standard fluorophores, is quenched in acidic media. []
Q5: How is fluorescein used to study biological barriers?
A5: Fluorescein serves as a valuable tool in investigating the permeability of biological barriers. Studies using albino rabbits have demonstrated its use in assessing the hemolabyrinthine, liquor, and ophthalmic barriers. [] Researchers can track the movement of fluorescein across these barriers, providing insights into their function and integrity.
Q6: Can fluorescein be used to visualize specific cells or structures within biological samples?
A6: Yes, fluorescein can be coupled with other molecules like antibodies or peptides to target specific cells or structures. For example, a study used a liposome conjugated with fluorescein and a ligand specific for hepatocytes to demonstrate targeted delivery to liver cells in mice. []
Q7: How is fluorescein employed in ophthalmology?
A7: In ophthalmology, fluorescein is used in a diagnostic procedure called fluorescein angiography. This technique involves injecting a fluorescein solution intravenously. As the dye circulates through the eye's blood vessels, it illuminates them, allowing ophthalmologists to capture images and assess blood flow and identify any abnormalities in the retina and other structures at the back of the eye. [, , ]
Q8: What is the thread lacrimation test, and how does it utilize fluorescein?
A8: The thread lacrimation test, developed as an alternative to the Schirmer's test, evaluates tear production to assess facial nerve function. A cotton thread dyed with 10% fluorescein is placed in the lower eyelid. The extent of fluorescein migration along the thread correlates with tear production. [] This test is particularly useful in patients with facial paralysis.
Q9: Can fluorescein be used to detect bacterial contamination?
A9: Yes, certain bacteria, like Pseudomonas aeruginosa, produce a fluorescent pigment called pyoverdine (also known as fluorescein) under specific conditions. This property allows for the detection of Pseudomonas aeruginosa contamination on culture plates using UV light. [, , , ]
Q10: How does fluorescein contribute to research on Helicobacter pylori infection?
A10: Fluorescein-aided confocal laser endomicroscopy (CLE) has emerged as a valuable tool in diagnosing Helicobacter pylori infection. [] When administered during endoscopy, fluorescein leaks into damaged gastric mucosa, highlighting areas of inflammation associated with H. pylori. This real-time imaging technique assists in identifying areas for biopsy and assessing the severity of infection.
Q11: Can fluorescein be encapsulated in drug delivery systems?
A11: Yes, fluorescein can be encapsulated within various drug delivery systems, such as liposomes, to track their distribution and target specific tissues or cells. [] The fluorescence emitted by fluorescein allows researchers to monitor the delivery system's movement and release of its cargo in vitro and in vivo.
Q12: What analytical techniques are commonly used to detect and quantify fluorescein?
A12: Several analytical techniques are available to detect and quantify fluorescein. These include fluorescence spectroscopy, which measures the fluorescence intensity as a function of wavelength, and high-performance liquid chromatography (HPLC), which separates and quantifies fluorescein in complex mixtures. [, , , ]
Q13: What is flow cytometry, and how is fluorescein used in this technique?
A13: Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. Fluorescein, when conjugated to antibodies or other probes, can be used to label specific cell surface markers or intracellular molecules. [, ] As cells pass through a laser beam, the fluorescent signal is detected and analyzed, providing information about the cell's size, granularity, and the expression levels of the targeted molecules.
Q14: What is the environmental impact of fluorescein?
A14: While fluorescein is generally considered non-toxic at low concentrations, its release into the environment, especially in large quantities, raises concerns about potential ecological effects. [] Research on the biodegradability of fluorescein and its impact on aquatic organisms is crucial for assessing its environmental risk and developing appropriate waste management strategies.
Q15: What resources are available to support research on fluorescein?
A15: Numerous research infrastructures and resources are available to support fluorescein research. These include online databases with spectroscopic data, chemical suppliers providing high-purity fluorescein and its derivatives, and specialized laboratories equipped for fluorescence imaging and analysis. []
Q16: What are some historical milestones in the use of fluorescein?
A16: The discovery and initial characterization of fluorescein in the 19th century marked a significant milestone. [] Subsequent development of techniques like fluorescein angiography in the mid-20th century revolutionized ophthalmology. [, , ] Ongoing research continues to uncover new applications and derivatives of fluorescein, further solidifying its importance in diverse scientific disciplines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

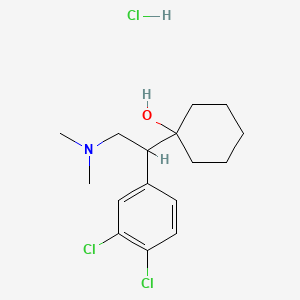
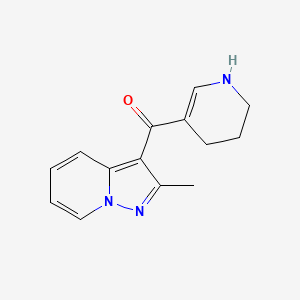
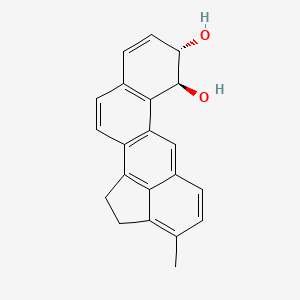
![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
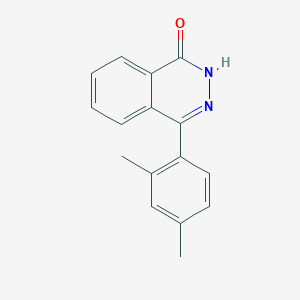
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
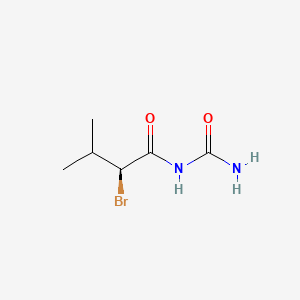
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
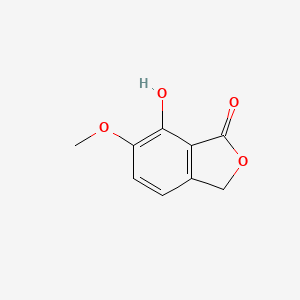
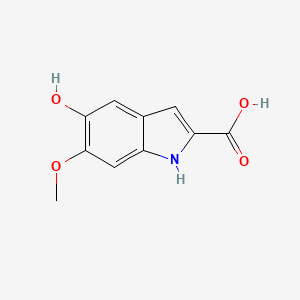
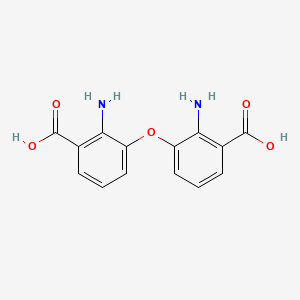
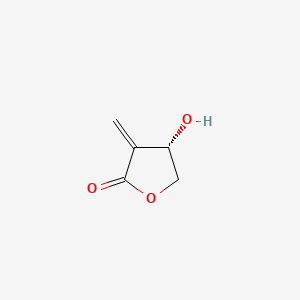
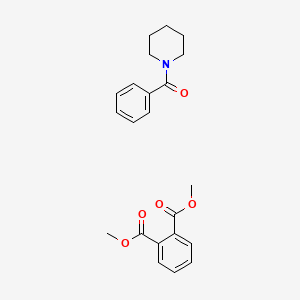
![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)